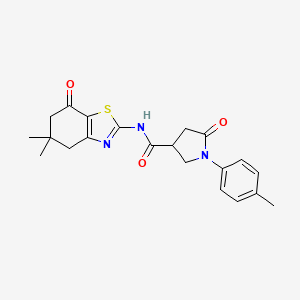

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a bicyclic benzothiazole scaffold fused with a tetrahydro ring system and a 5-oxopyrrolidine carboxamide moiety. The benzothiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) is substituted with a 4-methylphenyl group on the pyrrolidine ring, which may enhance lipophilicity and influence binding interactions.

Properties

CAS No. |

5189-93-5 |

|---|---|

Molecular Formula |

C21H23N3O3S |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H23N3O3S/c1-12-4-6-14(7-5-12)24-11-13(8-17(24)26)19(27)23-20-22-15-9-21(2,3)10-16(25)18(15)28-20/h4-7,13H,8-11H2,1-3H3,(H,22,23,27) |

InChI Key |

PBJCVNMFCDJHEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, and reacting it with a carbonyl compound under acidic conditions to form the benzothiazole ring.

Introduction of the Pyrrolidine Ring: The benzothiazole derivative can then be reacted with a suitable pyrrolidine derivative under basic conditions to form the desired compound.

Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylphenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound could be investigated for similar activities.

Anti-inflammatory and Anticancer Properties: Research could explore its potential as an anti-inflammatory or anticancer agent.

Industry

Pharmaceuticals: Potential use in the development of new drugs.

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine and Quinazoline Derivatives ()

Compounds 11a , 11b , and 12 from share functional similarities with the target molecule, such as carbonyl groups (oxo) and nitrile (CN) substituents. However, their core structures differ:

- 11a and 11b: Thiazolo[3,2-a]pyrimidine derivatives with substituted benzylidene groups. Key differences: The presence of a fused thiazole-pyrimidine ring system and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde in 11a) introduces steric bulk and electronic effects distinct from the benzothiazole-pyrrolidine hybrid.

- 12: A pyrimido[2,1-b]quinazoline derivative with a nitrile group. Its IR spectrum shows a strong NH stretch (3217 cm⁻¹), absent in the target compound, suggesting differences in hydrogen-bonding capacity .

Imidazo-Pyridine Derivatives ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: ~531 g/mol) shares a nitrile group and carbonyl functionalities but features an imidazo-pyridine core.

- Key differences : The nitro group (electron-withdrawing) on the phenyl ring contrasts with the 4-methylphenyl group (electron-donating) in the target compound, which could alter electronic properties and binding affinities .

Thieno-Pyrazol Derivatives ()

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide incorporates a thieno-pyrazol core instead of benzothiazole.

- Key differences: The methoxy group on the phenyl ring enhances solubility compared to the methyl group in the target compound. The sulfone (dioxo) group in the thieno-pyrazol system may increase metabolic stability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The 4-methylphenyl group may balance lipophilicity and solubility, whereas methoxy () or nitro () substituents introduce contrasting electronic effects .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3S |

| Molecular Weight | 385.48 g/mol |

| CAS Number | Not specified in sources |

Structure

The compound features a complex structure with a benzothiazole moiety and a pyrrolidine ring. This structural diversity is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target have demonstrated activity against various pathogens:

- Antibacterial Activity : Studies show that benzothiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compounds have also been tested against fungi like Candida albicans, showing promising results in inhibiting ergosterol biosynthesis .

Enzyme Inhibition

The compound is noted for its potential as an enzyme inhibitor:

- Monoamine Oxidase Inhibition : Similar compounds have been reported to act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .

- Acyl-CoA Cholesterol Acyltransferase Inhibition : The compound may also inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating hyperlipidemia .

Anticancer Activity

Some studies have indicated that benzothiazole derivatives possess anticancer properties:

- Cytotoxicity : Certain derivatives have shown cytotoxic effects on various cancer cell lines. For example, thiazolo[4,5-b]pyridine derivatives were evaluated for their cytotoxicity using MTT assays against HaCat and Balb/c 3T3 cells .

Anti-inflammatory Effects

There is evidence suggesting that benzothiazole derivatives can exhibit anti-inflammatory properties, which may be beneficial in conditions characterized by chronic inflammation.

Study on 2-Mercaptobenzothiazole Derivatives

A review highlighted the diverse pharmacological activities of 2-mercaptobenzothiazole derivatives, which share structural similarities with the target compound. These derivatives were shown to possess:

Synthesis and Evaluation of Related Compounds

Recent studies synthesized novel thiazolo[4,5-b]pyridine compounds and evaluated their biological activities. The most active compounds demonstrated potent inhibitory effects against bacterial strains with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.